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Compound of Interest

Compound Name: N2-Phenoxyacetylguanosine

Cat. No.: B15595483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for N2-Phenoxyacetylguanosine, a critical reagent in oligonucleotide

synthesis. The strategic use of the phenoxyacetyl protecting group offers advantages in the

deprotection steps of synthesizing modified oligonucleotides. This document outlines the

available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a

detailed experimental protocol for its preparation.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N2-Phenoxyacetylguanosine
and its protected intermediate. While a complete dataset is not publicly available in aggregated

form, the following information has been compiled from relevant literature.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Chemical Shifts (δ) for 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-

deoxyguanosine[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15595483?utm_src=pdf-interest
https://www.benchchem.com/product/b15595483?utm_src=pdf-body
https://www.benchchem.com/product/b15595483?utm_src=pdf-body
https://academic.oup.com/nar/article-pdf/15/2/397/4114790/15-2-397.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Chemical Shift (ppm) Multiplicity

H8 8.07 s

H1' 6.45 t

CH₂ (pac) 5.05 s

H3' 4.75 m

CH₃ (trityl) 3.86 s

Note: Data obtained in CD₃OD. "pac" refers to the phenoxyacetyl group. "trityl" refers to the

dimethoxytrityl group.

Table 2: ¹³C NMR Spectroscopic Data for N2-Phenoxyacetylguanosine

A complete, assigned ¹³C NMR spectrum for N2-Phenoxyacetylguanosine is not readily

available in the public domain. Researchers are advised to acquire and interpret a ¹³C NMR

spectrum of their synthesized compound and compare it with the expected chemical shifts for

the guanosine, ribose, and phenoxyacetyl moieties.

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-

deoxyguanosine[1]

Ionization Mode m/z Fragment

FAB-MS (positive ion) [Data not available in abstract]
[M+H]⁺ or other relevant

fragments

Note: The original publication indicates that Fast Atom Bombardment Mass Spectrometry (FAB-

MS) was used for characterization. Access to the full publication is required to obtain the

specific m/z values.

Experimental Protocols
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The synthesis of N2-Phenoxyacetylguanosine involves the protection of the exocyclic amine

of 2'-deoxyguanosine. The following protocol is based on the method described by Schulhof, J.

C., Molko, D., & Teoule, R. (1987).[1]

Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine
Transient Silylation: 2'-deoxyguanosine is dried by co-evaporation with dry pyridine. It is then

suspended in dry pyridine, and trimethylchlorosilane is added. The mixture is stirred at room

temperature to achieve transient silylation of the hydroxyl groups.

Acylation: In a separate flask, 1-hydroxybenzotriazole is dried and suspended in a mixture of

acetonitrile and pyridine. Phenoxyacetyl chloride is then added to this suspension.

Reaction: The suspension from step 2 is added to the silylated 2'-deoxyguanosine solution

from step 1. The reaction mixture is stirred at room temperature.

Work-up and Deprotection: The reaction is quenched, and the silyl protecting groups are

removed during an aqueous work-up.

Purification: The crude product is purified by crystallization to yield N2-phenoxyacetyl-2'-

deoxyguanosine.

Visualized Workflow
The following diagram illustrates the synthetic pathway for the preparation of N2-
Phenoxyacetylguanosine.
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Caption: Synthesis of N2-Phenoxyacetylguanosine.

This guide provides a foundational understanding of the spectroscopic characteristics and

synthesis of N2-Phenoxyacetylguanosine. For more in-depth analysis and complete

spectroscopic data, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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